molecular formula C13H13NO2 B8431428 Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate

Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate

Cat. No. B8431428
M. Wt: 215.25 g/mol
InChI Key: ZWOGGICAYONHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 4-azatricyclo[5.3.1.04,11]undeca-1(11),2,7,9-tetraene-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-10-5-3-4-9-6-7-14(11)12(9)10/h3-5,8H,2,6-7H2,1H3

InChI Key

ZWOGGICAYONHFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C3N1CCC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl pyruvate (3.7 ml, 33.3 mmol) was added to a solution of 2,3-dihydro-indol-1-ylamine (4.216 g, 31.4 mmol) in absolute ethanol (40 ml). The mixture was heated to reflux for 1 hour before being evaporated to dryness. The residue was dissolved in acetic acid (40 ml) and boron trifluoride etherate (4.0 ml 31.4 mmol) added. The mixture was heated to reflux for 1 hour then poured into ethyl acetate (200 ml). The ethyl acetate was washed with water (1 L), saturated sodium hydrogen carbonate (2×300 ml) and brine (100 ml). After drying over anhydrous magnesium sulfate the mixture was evaporated to dryness and the residue purified by flash column chromatography (SiO2, 7% to 10% EtOAc in hexanes) to afford 4,5-dihydro-pyrrolo[3,2,1-hi]indole-2-carboxylic acid ethyl ester as a yellow solid (1.117 g). 400 MHz 1H NMR (DMSO-d6) δ: 7.35 (d, J=6.8 Hz, 1H), 7.12 (s, 1H), 7.04-6.99 (m, 2H), 4.73 (t, J=6.8 Hz, 2H), 4.37 (q, J=7.2 Hz, 2H), 3.77 (t, J=6.8 Hz, 2H), 1.41 (t, 6.8 Hz, 3H); LCMS: 216 [M+H].
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
4.216 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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